molecular formula C10H11ClO2 B3046628 Ethyl 2-chloro-3-methylbenzoate CAS No. 1261606-72-7

Ethyl 2-chloro-3-methylbenzoate

Cat. No. B3046628
CAS RN: 1261606-72-7
M. Wt: 198.64
InChI Key: MJPALPLZFRWQEN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-methylbenzoate is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular mass of 198.65 . The compound is also known by other names such as Benzoic acid, 2-chloro-3-methyl-, ethyl ester .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 261.5±20.0 °C at 760 mmHg, and a flash point of 120.5±17.2 °C . It has a molar refractivity of 52.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 172.1±3.0 cm3 .

Scientific Research Applications

Synthetic Applications and Chemical Transformations Research has demonstrated the utility of similar chemical structures in synthetic applications, leading to the development of pharmacologically active compounds. For instance, derivatives of benzo[b]thiophen, which share a benzene ring structure with ethyl 2-chloro-3-methylbenzoate, have been synthesized and evaluated for their pharmacological properties, suggesting potential routes for the synthesis of novel compounds using similar chemical frameworks (Chapman et al., 1971).

Biodegradation and Environmental Research The study of chemical degradation, especially of ethyl esters like benazolin-ethyl, highlights the environmental impact and biodegradation pathways of similar compounds. This research is crucial for understanding the fate of chemical substances in the environment and developing strategies for their removal or management (Tianming Cai et al., 2011).

Solubility and Solvent Effects Investigations into the solubility of related compounds, such as 2-amino-3-methylbenzoic acid, in various solvents provide essential data for the purification and application of these chemicals in different research contexts. Understanding the solubility characteristics can guide the selection of appropriate solvents for reactions involving this compound (A. Zhu et al., 2019).

Synthesis of Bioactive Compounds The synthesis of bioactive molecules, such as antimitotic agents and tubulin inhibitors, often involves complex chemical structures related to this compound. Research in this area contributes to the development of new therapeutic agents and enhances our understanding of chemical synthesis techniques (R. Romagnoli et al., 2008).

properties

IUPAC Name

ethyl 2-chloro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPALPLZFRWQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601033545
Record name Ethyl 2-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261606-72-7
Record name Benzoic acid, 2-chloro-3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261606-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-3-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601033545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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